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Compound of Interest

Compound Name: C.I. Acid yellow 42

Cat. No.: B033771

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (UV-Vis and
FT-IR) for the disazo dye, C.I. Acid Yellow 42. Due to the limited availability of published, peer-
reviewed spectroscopic data specifically for this dye, this document combines foundational
information with generalized experimental protocols and representative data from structurally
similar compounds. This approach offers a robust framework for researchers undertaking the
analysis of C.I. Acid Yellow 42 and related azo dyes.

Introduction to C.I. Acid Yellow 42

C.l. Acid Yellow 42 is a synthetic organic compound classified as a double azo dye.[1] Its
chemical structure is characterized by two azo (-N=N-) groups, which act as the primary
chromophore responsible for its yellow color. The molecule also contains sulfonate groups,
which enhance its solubility in water, a key characteristic of acid dyes.

Chemical Properties of C.lI. Acid Yellow 42
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Property Value

C.I. Name Acid Yellow 42

C.l. Number 22910

CAS Number 6375-55-9

Molecular Formula C32H24NsNa20sS2[1]

Molecular Weight 758.69 g/mol [1]

Appearance Bright yellow powder[2][3]
Solubility Soluble in water and ethanol[2][3]

Spectroscopic Analysis Workflow

The spectroscopic characterization of a dye like C.lI. Acid Yellow 42 follows a systematic
workflow, from sample preparation to data interpretation. This process is crucial for quality
control, structural elucidation, and understanding the dye's photophysical properties.
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Spectroscopic Analysis Workflow for C.I. Acid Yellow 42

Sample Preparation
UV-Vis: FT-IR:
Dissolution in a suitable solvent (e.g., water, ethanol) Preparation of a KBr pellet, Nujol mull, or use of ATR
I
Solution #olid Sample
Data Acquisition ¢
Y
UV-Vis Spectrophotometry: FT-IR Spectroscopy:
Scan across UV and visible range (e.g., 200-800 nm) Scan mid-infrared range (e.g., 4000-400 cm~1)
\ |
& Data Analysis & Interpretation ¢
Determination of Amax Identification of characteristic functional group vibrations
(Wavelength of Maximum Absorbance) (e.g., -N=N-, -SOsH, aromatic C-H)

Click to download full resolution via product page

Caption: A diagram illustrating the general workflow for the spectroscopic analysis of C.I. Acid
Yellow 42.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for characterizing the electronic transitions within a dye
molecule. The absorption of light in the ultraviolet and visible regions corresponds to the
excitation of electrons to higher energy levels. The wavelength of maximum absorbance (Amax)
is a critical parameter for identifying and quantifying the dye.

Experimental Protocol for UV-Vis Spectroscopy

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b033771?utm_src=pdf-body-img
https://www.benchchem.com/product/b033771?utm_src=pdf-body
https://www.benchchem.com/product/b033771?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

This protocol provides a generalized procedure for obtaining the UV-Vis absorption spectrum of

an acid azo dye.

Materials and Equipment:

C.l. Acid Yellow 42

Spectroscopic grade solvent (e.g., deionized water, ethanol)
Volumetric flasks and pipettes

Quartz cuvettes (1 cm path length)

Dual-beam UV-Vis spectrophotometer

Procedure:

Preparation of Stock Solution: Accurately weigh a small amount of C.I. Acid Yellow 42 and
dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock
solution of a specific concentration (e.g., 100 mg/L).

Preparation of Working Solutions: Perform serial dilutions of the stock solution to obtain a
range of concentrations (e.g., 1, 2, 5, 10, 20 mg/L).

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize.

Baseline Correction: Fill a quartz cuvette with the solvent blank and place it in the reference
and sample holders to record a baseline spectrum.

Sample Measurement: Starting with the most dilute solution, rinse the sample cuvette with
the working solution, then fill the cuvette and place it in the sample holder. Record the
absorbance spectrum over a desired wavelength range (e.g., 200-800 nm).

Data Analysis: From the resulting spectra, identify the wavelength of maximum absorbance
(Amax).

UV-Vis Spectroscopic Data
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While a definitive published Amax for C.I. Acid Yellow 42 was not found, a study on the
photocatalytic decolorization of a closely named "dispersive yellow 42 dye" monitored the
process at a wavelength of 488 nm, suggesting this may be in the region of the Amax.[4] For
structurally similar azo dyes, the Amax is typically observed in the 400-500 nm range. For
instance, Acid Yellow 36 has a Amax at 436 nm.[5]

Representative UV-Vis Data for Acid Azo Dyes

Dye Solvent Amax (nm)
Dispersive Yellow 42 (related) Aqueous ~488[4]
Acid Yellow 36 Aqueous 436][5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a
molecule. The absorption of infrared radiation corresponds to the vibrational transitions of
specific chemical bonds.

Experimental Protocol for FT-IR Spectroscopy (KBr
Pellet Method)

The potassium bromide (KBr) pellet method is a common technique for analyzing solid
samples.

Materials and Equipment:

C.l. Acid Yellow 42

FT-IR grade potassium bromide (KBr), dried

Agate mortar and pestle

Pellet press

FT-IR spectrometer
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Procedure:

o Sample Preparation: Grind a small amount (1-2 mg) of C.I. Acid Yellow 42 into a fine
powder using an agate mortar and pestle.

e Mixing: Add approximately 100-200 mg of dry KBr to the mortar and thoroughly mix with the
dye sample by grinding.

o Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic
press to form a thin, transparent pellet.

o Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

e Spectrum Collection: Record the FT-IR spectrum over the desired wavenumber range (e.g.,
4000-400 cm~1). A background spectrum of the empty sample compartment should be
recorded and automatically subtracted from the sample spectrum.

FT-IR Spectroscopic Data

A detailed, published FT-IR spectrum with peak assignments for C.l. Acid Yellow 42 is not
readily available. However, based on its known chemical structure and data from similar
sulfonated azo dyes, the following table summarizes the expected characteristic vibrational
frequencies.

Expected FT-IR Peak Assignments for C.I. Acid Yellow 42
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Wavenumber (cm~?) Vibrational Mode Functional Group

Amine/Amide (from pyrazolone

3450 - 3300 N-H stretching tautomer)

3100 - 3000 C-H stretching Aromatic rings

~1650 C=0 stretching Pyrazolone ring

1600 - 1450 C=C stretching Aromatic rings

~1450 -N=N- stretching Azo group

1250 - 1150 S=0 stretching (asymmetric) Sulfonate group (-SO3™)
1050 - 1000 S=0 stretching (symmetric) Sulfonate group (-SO3™)
850 - 750 C-H bending (out-of-plane) Substituted aromatic rings

Note: The exact positions of these peaks can vary depending on the specific molecular
environment and sample preparation method.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic
characterization of C.I. Acid Yellow 42 using UV-Vis and FT-IR techniques. While specific,
publicly available spectral data for this dye is limited, the provided experimental protocols and
representative data from analogous compounds offer a valuable resource for researchers.
Accurate and consistent application of these spectroscopic methods is essential for the quality
control, characterization, and development of applications for C.I. Acid Yellow 42 and other
related azo dyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b033771#spectroscopic-data-uv-vis-ft-ir-of-c-i-acid-
yellow-42]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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